molecular formula C11H9BrN2O3 B3149554 methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate CAS No. 67305-45-7

methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B3149554
CAS No.: 67305-45-7
M. Wt: 297.1 g/mol
InChI Key: GVYDYMQWYJPXEK-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique bromine substitution, may exhibit distinct chemical and biological behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-bromo-4-oxoquinazoline.

    Formation of Intermediate: The intermediate is then reacted with methyl bromoacetate under basic conditions to form the desired product.

    Reaction Conditions: Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 6-substituted quinazolinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinazoline derivatives with higher oxidation states.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The bromine substitution may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazolin-4-one: A simpler analog without the ester group.

    Methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate: Lacks the bromine substitution.

    Quinazolinone Derivatives: Various derivatives with different substitutions on the quinazoline ring.

Uniqueness

Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is unique due to its specific bromine substitution and ester group, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

IUPAC Name

methyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYDYMQWYJPXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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